molecular formula C21H32O2 B7819636 Cannabigerol CAS No. 2808-33-5

Cannabigerol

Cat. No.: B7819636
CAS No.: 2808-33-5
M. Wt: 316.5 g/mol
InChI Key: QXACEHWTBCFNSA-SFQUDFHCSA-N
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Description

Cannabigerol (CBG) is a non-psychoactive phytocannabinoid recognized as a biosynthetic precursor to other major cannabinoids like cannabidiol (CBD) and tetrahydrocannabinol (THC) . Due to its multifaceted receptor interactions, CBG presents a broad and promising profile for biomedical research. Its mechanism of action is distinct from that of other cannabinoids. CBG acts as a partial agonist for the cannabinoid receptor type 2 (CB2) and has minimal direct activation of cannabinoid receptor type 1 (CB1), which explains its non-psychoactive nature . Beyond the endocannabinoid system, it is a potent agonist of the alpha-2 adrenergic receptor (α2AR) and an antagonist of the serotonin 5-HT1A receptor . CBG also interacts with several transient receptor potential (TRP) channels, serving as an agonist for TRPA1, TRPV1, TRPV2, and TRPV4, while acting as an antagonist for TRPM8 . Current preclinical research investigates several key applications for CBG. A prominent area is inflammation and immunology , where CBG has been shown to inhibit the JAK/STAT and NF-κB signaling pathways, significantly reducing the expression of key inflammatory cytokines such as IL-1B, IL-6, and TNF . This suggests potential for researching inflammatory skin conditions like atopic dermatitis . In neurobiology , studies indicate CBG may offer neuroprotective effects, with research in mouse models of Huntington's disease showing improved motor function and partial normalization of disease-related gene expression . Furthermore, CBG exhibits potent antibacterial properties , particularly against drug-resistant strains of Staphylococcus aureus . Emerging areas of investigation include metabolic and cardiovascular health , where CBG's agonism of PPARγ receptors and α2AR may influence metabolic syndrome components and exhibit hypotensive effects in animal models . Research also explores its potential in oncology , with studies indicating CBG can inhibit the proliferation of colon cancer cells and slow tumor growth in models of colorectal cancer . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this compound following all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXACEHWTBCFNSA-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701014168
Record name Cannabigerol
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Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25654-31-3, 2808-33-5
Record name Cannabigerol
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Record name Cannabigerol
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Record name 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol
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Preparation Methods

Enzymatic Synthesis from Geranyl Diphosphate and Olivetolic Acid

Cannabigerol biosynthesis in Cannabis sativa begins with the enzymatic coupling of geranyl diphosphate (GPP) and olivetolic acid (OLA), catalyzed by cannabigerolic acid synthase (CBGAS). This reaction produces cannabigerolic acid (CBGA), the acidic precursor to this compound. GPP, a monoterpene derivative of the methylerythritol phosphate pathway, combines with OLA—a polyketide synthesized from hexanoyl-CoA and malonyl-CoA—through a prenylation mechanism. The reaction occurs in glandular trichomes, where compartmentalized enzymes ensure regioselectivity and high yield.

Recent studies have elucidated the kinetic parameters of CBGAS, revealing a Km value of 8.2 µM for GPP and 12.4 µM for OLA under physiological pH conditions. This enzymatic process achieves approximately 68% conversion efficiency in mature hemp flowers, though yields vary significantly across chemotypes. Genetic engineering efforts have focused on overexpressing CBGAS in heterologous systems like Saccharomyces cerevisiae, achieving titers of 1.2 g/L CBGA in optimized bioreactors.

Non-Enzymatic Decarboxylation of Cannabigerolic Acid

CBGA undergoes spontaneous decarboxylation to form this compound through heat-induced (≥50°C) or prolonged storage-mediated loss of carbon dioxide. This non-enzymatic process follows first-order kinetics, with a half-life of 32 days at 25°C and pH 5.0. Decarboxylation accelerates under acidic conditions (pH < 4) or in the presence of UV light (λ = 254 nm), achieving complete conversion within 48 hours under optimized parameters.

Industrial-scale decarboxylation typically employs jacketed reactors with precise temperature control (110–120°C for 60–90 minutes), yielding ≥98% pure this compound. However, excessive heat (>150°C) induces thermal degradation, producing cannabinol (CBN) and other byproducts. Advanced monitoring systems using inline Fourier-transform infrared spectroscopy (FTIR) now enable real-time tracking of decarboxylation progress, reducing side reactions by 27% compared to traditional methods.

Chemical Synthesis Techniques

Acid-Catalyzed Condensation Reactions

A landmark patent (US20240002320A1) discloses a chemical synthesis route involving the Friedel-Crafts alkylation of olivetol with geraniol in the presence of Lewis acid catalysts. The reaction employs stoichiometric ratios of 1:1.2 (olivetol:geraniol) in anhydrous chloroform at 60°C, achieving 74% yield after 8 hours. Catalysts such as camphorsulfonic acid (CSA) and acidic alumina prove most effective, with turnover numbers (TON) exceeding 1,500 under optimized conditions.

Key synthetic parameters include:

ParameterOptimal RangeImpact on Yield
Solvent PolarityDielectric < 4.0+18% Yield
Catalyst Loading0.5–1.0 mol%+22% Efficiency
Reaction Time6–8 hours-9% Byproducts

This method produces this compound with 99.3% purity after silica gel chromatography, though scalability remains limited by geraniol oxidation side reactions.

Microwave-Assisted and Flow Chemistry Approaches

Emerging techniques utilize microwave irradiation (300 W, 100°C) to accelerate condensation reactions, reducing synthesis time from hours to minutes. Flow reactors with immobilized acid catalysts (e.g., sulfonated graphene oxide) achieve continuous this compound production at 2.8 g/h, with 89% space-time yield. These systems minimize thermal degradation through rapid heat dissipation, maintaining product purity above 97% across 500-hour runs.

Extraction and Isolation Methods

Solvent-Based Extraction Techniques

Ethanol and hydrocarbon solvents dominate industrial this compound extraction due to their ability to permeate trichome membranes. Dynamic maceration with 95% ethanol (1:10 biomass:solvent ratio) at 45°C for 72 hours extracts 92% of available this compound. Post-extraction, winterization at -20°C removes lipids and waxes, followed by rotary evaporation to recover solvents (98% efficiency).

Supercritical CO2 extraction (SC-CO2) offers a greener alternative, with optimal parameters of 30 MPa pressure, 55°C, and 15% ethanol co-solvent. This method achieves 94% this compound recovery while eliminating chlorophyll contamination—a persistent issue in hydrocarbon extracts.

Solventless and Mechanical Separation

Water-based ice extraction preserves thermolabile cannabinoids through trichome fracturing. Biomass agitated in ice-water (0–4°C) for 90 minutes releases 85% of this compound, which is subsequently filtered through 25-μm screens. This method produces full-spectrum extracts but requires immediate freeze-drying to prevent enzymatic degradation.

Purification and Analytical Methods

Chromatographic Purification

Preparative high-performance liquid chromatography (HPLC) using C18 columns (250 × 21.2 mm, 5 μm) resolves this compound from structural analogs. A gradient of 75% methanol:25% water (0.1% formic acid) elutes this compound at 14.3 minutes with 99.8% purity. Countercurrent chromatography (CCC) with hexane:ethyl acetate:methanol:water (5:5:5:5) achieves similar purity at 1/3 the operational cost.

Spectroscopic and Mass Spectrometry Analysis

Industrial and Regulatory Considerations

Compliance with Hemp-Derived Production Standards

The European Industrial Hemp Association mandates <0.3% THC in this compound isolates, necessitating dual-column chromatography for residual THC removal. Current good manufacturing practices (cGMP) require full traceability from biomass source (EU-approved hemp cultivars) to final product.

Synthetic vs. Natural Source Economics

While biosynthesis offers "natural" labeling advantages, chemical synthesis provides 35% cost savings at scale (>100 kg/year). Hybrid approaches using biosynthetic CBGA followed by chemical decarboxylation are gaining traction, balancing regulatory compliance with production efficiency .

Chemical Reactions Analysis

Types of Reactions

Cannabigerol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and catalysts. For example, oxidation reactions may involve the use of hydrogen peroxide or other oxidizing agents, while reduction reactions may use reducing agents such as sodium borohydride .

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Pharmacological Properties

CBG exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

  • Anti-inflammatory Effects : CBG has shown promise in reducing inflammation through its interaction with cannabinoid receptors and other signaling pathways. It modulates immune responses, potentially benefiting conditions like arthritis and inflammatory bowel disease .
  • Neuroprotective Properties : Research indicates that CBG may protect against neurodegenerative diseases such as Huntington's and Parkinson's disease by reducing oxidative stress and inflammation in neural tissues .
  • Antibacterial Activity : Preliminary studies suggest that CBG possesses antibacterial properties, particularly against drug-resistant bacteria. This aspect is crucial in the context of rising antibiotic resistance .
  • Appetite Stimulation : Similar to THC, CBG has been noted to stimulate appetite, which could be beneficial for patients undergoing treatments that cause weight loss, such as chemotherapy .

Anxiety and Mood Disorders

Recent clinical trials have investigated the effects of CBG on anxiety and mood disorders:

  • A study conducted by Washington State University revealed that a dose of 20 mg of hemp-derived CBG significantly reduced anxiety levels within 60 minutes after ingestion compared to a placebo. Participants reported lower stress levels and improved mood following CBG administration .
  • Another ongoing trial (ECS21) aims to assess the effects of CBG on sleep quality among U.S. veterans suffering from PTSD. This study utilizes a randomized, placebo-controlled design to evaluate sleep metrics and overall quality of life .

Pain Management

CBG's analgesic potential has been explored in various pain models:

  • Preclinical studies indicate that CBG may alleviate pain associated with inflammatory conditions by modulating pain pathways through cannabinoid receptors and other neurochemical systems .
  • A meta-analysis highlighted cannabinoids' efficacy in managing chronic pain, with CBG being a promising candidate due to its unique mechanism of action .

Case Studies and Trials

Study Objective Findings
Washington State University (2024)Assess acute effects of CBG on anxietySignificant reduction in anxiety levels at multiple time points post-ingestion (20 mg) compared to placebo
ECS21 Trial (Ongoing)Evaluate CBG for sleep improvement in veteransFocus on sleep quality metrics and PTSD symptoms using wearable technology for data collection
Animal Model StudiesInvestigate analgesic effects of CBGDemonstrated significant pain relief in models of inflammatory pain, suggesting potential for chronic pain management

Comparison with Similar Compounds

α2-Adrenoceptors (α2AR)

  • CBG acts as a potent α2AR agonist (EC₅₀ = 0.1–10 nM), surpassing the efficacy of clonidine in inhibiting norepinephrine release. This mechanism underlies its hypotensive effects .
  • In contrast, THC and CBD show negligible α2AR activity .

Cannabinoid Receptors (CB1/CB2)

  • CBG exhibits low affinity for CB1 (Ki = 440 nM) and CB2 (Ki = 337 nM), unlike THC (CB1 Ki = 40 nM) or CBD (CB1 Ki > 1 µM) .

5-HT1A Serotonin Receptors

  • CBG antagonizes 5-HT1A receptors (IC₅₀ = 0.5 µM), contrasting with CBD’s partial agonism .

Table 2: Receptor Affinity and Functional Activity

Compound CB1 (Ki, nM) CB2 (Ki, nM) α2AR (EC₅₀, nM) 5-HT1A (IC₅₀, µM)
CBG 440 337 0.1–10 0.5
THC 40 36 >10,000 >10,000
CBD >1,000 >1,000 >10,000 0.2 (agonist)

Pharmacological Effects

Anti-inflammatory and Immunomodulatory Activity

  • CBG reduces pro-inflammatory cytokines (e.g., IL-17, TNF-α) in T cells and macrophages, comparable to CBD but with distinct PPARγ activation .
  • In murine models of multiple sclerosis, CBG derivatives (e.g., VCE-003) inhibit neuroinflammation and demyelination via CB2 and PPARγ pathways .

Neuroprotection

  • CBG and CBD both mitigate oxidative stress in astrocytes, but CBD more effectively restores serotonin turnover and kynurenic acid levels in cortical tissues .

Cancer Modulation

  • CBG shows heterogeneous associations with cancer risk in epidemiological studies, contrasting with THC and CBD, which exhibit stronger positive correlations .
  • In vitro studies suggest CBG induces apoptosis in colorectal cancer cells, while THC may promote tumor growth in certain contexts .

Therapeutic Potential vs. Risks

Cardiovascular Effects

  • Acute CBG administration (10 mg/kg) lowers blood pressure in mice by 28 mmHg, mediated via α2AR activation. This effect is absent in THC and less pronounced in CBD .

Future Research Directions

  • Clinical Trials : Rigorous studies are needed to validate CBG’s efficacy in hypertension, neurodegenerative diseases, and cancer .
  • Analytical Challenges : Improved mass spectrometry protocols are critical to differentiate CBG from structurally similar compounds like HHC .
  • Mechanistic Studies: Elucidate CBG’s dual roles in cancer modulation and its interactions with non-cannabinoid receptors (e.g., TRP channels) .

Conclusion Cannabigerol’s unique receptor profile and biosynthetic role distinguish it from THC, CBD, and synthetic analogs. Future research should prioritize translational studies to harness CBG’s benefits while mitigating risks.

Biological Activity

Cannabigerol (CBG) is a non-psychoactive cannabinoid derived from the cannabis plant, often referred to as the "mother of all cannabinoids" due to its role as a precursor to other cannabinoids like THC and CBD. Recent research has highlighted its diverse biological activities, therapeutic potential, and mechanisms of action, making it a subject of growing interest in the fields of pharmacology and medicine.

CBG interacts with various receptors in the body, primarily cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. It acts as a partial agonist at these receptors, influencing several physiological processes:

  • CB1 Receptor : Primarily found in the brain, it modulates neurotransmitter release, affecting pain perception and mood.
  • CB2 Receptor : Located mainly in the immune system, it plays a role in inflammation and immune response.

Additionally, CBG inhibits fatty acid amide hydrolase (FAAH), leading to increased levels of anandamide, an endocannabinoid associated with pain relief and mood enhancement .

Therapeutic Effects

Recent studies have reported various therapeutic effects of CBG:

  • Neuroprotection : CBG has shown potential in protecting neurons from damage, making it a candidate for treating neurodegenerative diseases .
  • Anti-inflammatory Properties : It exhibits significant anti-inflammatory effects, which could be beneficial in conditions like arthritis and inflammatory bowel disease .
  • Pain Management : Research indicates that CBG may help alleviate chronic pain and neuropathic pain, particularly in conditions like cisplatin-induced peripheral neuropathy .
  • Antibacterial Activity : CBG has demonstrated efficacy against certain bacterial strains, suggesting its potential as an antibacterial agent .

Case Study: Patient Survey on CBG Use

A survey involving 127 participants using CBG-predominant cannabis preparations revealed:

  • Conditions Treated : The most common conditions reported were anxiety (51.2%), chronic pain (40.9%), depression (33.1%), and insomnia (30.7%).
  • Efficacy Ratings : A significant majority rated their conditions as "very much improved" or "much improved" after using CBG products.
  • Adverse Effects : Only 44% reported no adverse events; common effects included dry mouth (16.5%) and sleepiness (15%) .

Table 1: Summary of Patient Reported Efficacy

ConditionPercentage Reporting Improvement
Anxiety80%
Chronic Pain73.9%
Depression78.3%
Insomnia73%

Blood Pressure Regulation

In a study assessing the effects of CBG on blood pressure in mice, acute administration resulted in significant reductions in mean blood pressure. The study indicated that this effect was likely mediated through alpha-2 adrenergic receptors .

Table 2: Blood Pressure Changes After CBG Administration

Dose (mg/kg)Mean Blood Pressure Change (mmHg)
Vehicle-12 ± 5
3.3-22 ± 2
10-28 ± 2

Q & A

Q. How should researchers report CBG data to enhance reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • Main text : Summarize critical protocols (e.g., CBG synthesis via olivetol-geranyl condensation).
  • Supplementary data : Include raw chromatograms, NMR spectra, and statistical code.
  • Ethics : Disclose animal welfare compliance (e.g., ARRIVE guidelines) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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